![molecular formula C5H4ClN5 B1268220 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine CAS No. 7498-26-2](/img/structure/B1268220.png)

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

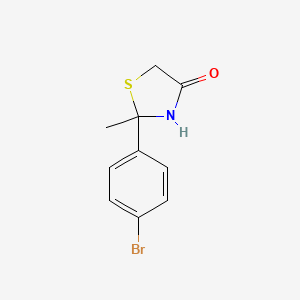

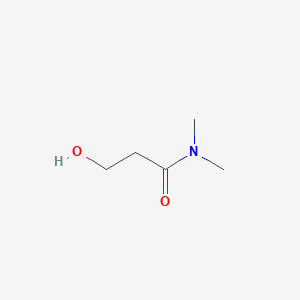

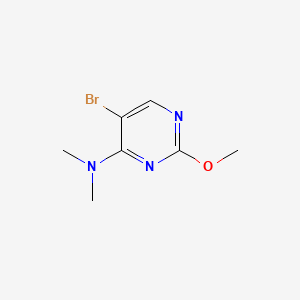

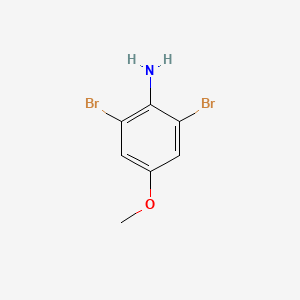

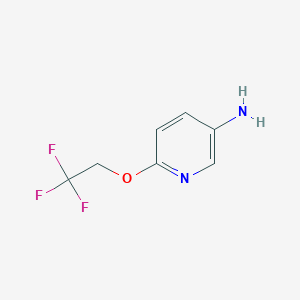

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its analogues often involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. One such pathway was demonstrated in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the compound's susceptibility to ring isomerization under certain conditions, yet stability in others, allowing for its isolation in pure form (Tang et al., 2014).

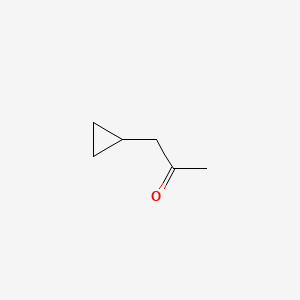

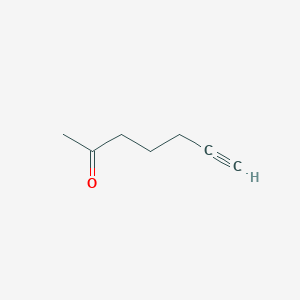

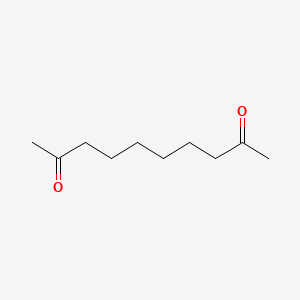

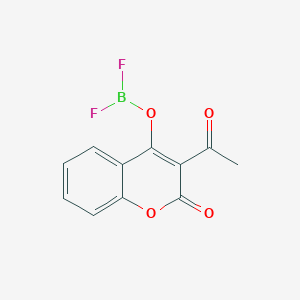

Molecular Structure Analysis

The structure of these compounds has been confirmed through various analytical techniques, including single-crystal X-ray analysis. Such structural confirmation is crucial for understanding the compound's reactivity and stability under different chemical conditions (Tang et al., 2014).

Chemical Reactions and Properties

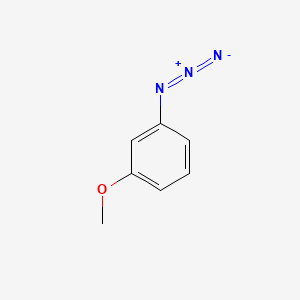

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can undergo various chemical reactions, including ring rearrangement, Dimroth rearrangement, and nucleophilic substitution, due to the active sites present in its molecular structure. Its reactivity is further enhanced by the presence of halogen functionalities, making it a versatile intermediate for synthetic chemistry applications. The halogens on the pyrimidine nucleus make it a useful synthetic intermediate for diversification through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are not directly highlighted in the available literature, the compound's molecular structure suggests that it would exhibit properties typical of heterocyclic compounds, including stability under certain conditions and solubility in common organic solvents. The compound's physical properties would be influenced by factors such as its molecular weight, polarity, and the presence of substituents.

Chemical Properties Analysis

The chemical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are characterized by its reactivity towards various chemical reagents, ability to undergo ring rearrangements, and its use as a synthetic intermediate for producing a wide range of derivatives. These properties are crucial for its applications in medicinal chemistry and other fields of research and development (Tang et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

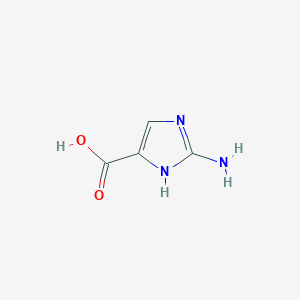

- 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its derivatives are primarily explored for their synthesis and chemical properties. A study demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, confirming their structure through single-crystal X-ray analysis. These compounds show a propensity for ring isomerization and can be converted into 1,2,4-triazolo[1,5-c]pyrimidines by Dimroth rearrangement. Their halogen functionalities make them useful as synthetic intermediates in various reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Antitumor Activities

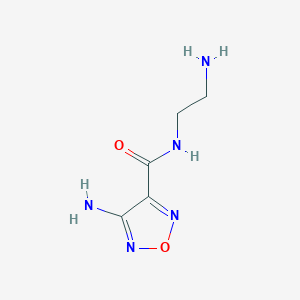

- Some derivatives of this compound have demonstrated potential in antitumor applications. A particular study synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, showing inhibitory effects on the growth of a wide range of cancer cell lines (Hafez & El-Gazzar, 2009).

Development of Novel Compounds

- Research into the synthesis of novel compounds using this chemical as a building block is ongoing. For example, a study on the solution-phase synthesis of 3,5,7-trisubstituted 3H-[1,2,3]triazolo[4,5-d]pyrimidines indicates the potential of this compound to be a versatile precursor in the creation of a wide range of derivatives (Baindur et al., 2003).

Applications in Medicinal Chemistry

- Beyond antitumor activity, derivatives of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are explored for various medicinal applications. For instance, the synthesis and in vitro anti-epileptic activities of certain derivatives were investigated, showing promise as potential treatments for epilepsy (Ding et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRMZBCFIRABIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C2=NN=CN21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324651 |

Source

|

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

CAS RN |

7498-26-2 |

Source

|

| Record name | NSC407407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.